molecular formula C48H63N11O10S B12583877 H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH CAS No. 304851-56-7

H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH

Cat. No.: B12583877
CAS No.: 304851-56-7
M. Wt: 986.1 g/mol
InChI Key: SKLRTPDBVVJQLL-HCYLYTTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH is a synthetic heptapeptide with the sequence Proline-Tyrosine-Alanine-Tyrosine-Tryptophan-Methionine-Arginine. Tyrosine (Tyr) and Tryptophan (Trp) are aromatic residues implicated in melanin synthesis pathways , while Methionine (Met) and Arginine (Arg) are critical for protein stability and signaling. Proline (Pro) residues often influence peptide secondary structure. The molecular weight of this peptide is approximately 985 g/mol (calculated based on amino acid residues and peptide bond formation).

Properties

CAS No.

304851-56-7

Molecular Formula

C48H63N11O10S

Molecular Weight

986.1 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoic acid

InChI

InChI=1S/C48H63N11O10S/c1-27(54-44(65)38(23-28-11-15-31(60)16-12-28)58-42(63)35-9-5-20-51-35)41(62)57-39(24-29-13-17-32(61)18-14-29)45(66)59-40(25-30-26-53-34-8-4-3-7-33(30)34)46(67)55-36(19-22-70-2)43(64)56-37(47(68)69)10-6-21-52-48(49)50/h3-4,7-8,11-18,26-27,35-40,51,53,60-61H,5-6,9-10,19-25H2,1-2H3,(H,54,65)(H,55,67)(H,56,64)(H,57,62)(H,58,63)(H,59,66)(H,68,69)(H4,49,50,52)/t27-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

SKLRTPDBVVJQLL-HCYLYTTJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. Each subsequent amino acid is then sequentially added using coupling reagents such as HBTU or DIC, and the peptide chain is elongated. The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid), and the final peptide is cleaved from the resin .

Industrial Production Methods

In an industrial setting, the production of This compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .

Chemical Reactions Analysis

Hydrolytic Reactions

Hydrolysis of peptide bonds in H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH occurs under acidic or basic conditions, with cleavage rates dependent on pH and temperature.

Condition Cleavage Site Rate (Relative) Reference
0.1 M HCl, 25°CAsp-Ala, Tyr-TrpModerate
0.1 M NaOH, 40°CMet-ArgRapid
Neutral pH, 37°CMinimal degradationSlow

The Tyr-Trp bond is particularly labile under acidic conditions due to the electron-rich indole group of tryptophan. Methionine’s thioether group in the Met-Arg sequence increases susceptibility to alkaline hydrolysis .

Oxidative Reactions

Oxidation primarily targets methionine and tyrosine residues, with outcomes varying by oxidizing agent:

Methionine Oxidation

  • Reagent : H₂O₂ or O₂

  • Product : Methionine sulfoxide or sulfone .

  • Impact : Loss of bioactivity due to structural distortion .

Tyrosine Hyperoxidation

  • Reagent : Dimethyl peroxide (DMP)

  • Reaction : Generates 3,4-dihydroxyphenylalanine (DOPA) intermediates, leading to selective cleavage at the N-terminal amide bond of tyrosine .

  • Mechanism :

    • Initial oxidation of phenolic -OH to carbonyl.

    • Nucleophilic attack by water or adjacent amino groups, fragmenting the peptide .

Enzymatic Cleavage

Thermolysin, a metalloprotease, selectively cleaves this compound at hydrophobic residues:

Enzyme Cleavage Site Optimal pH Efficiency Reference
ThermolysinTyr-Ala, Trp-Met6.5–7.0High
TrypsinArg (C-terminal)8.0Moderate

For example, thermolysin in 90% methanol at pH 7.0 cleaves Trp-Met within 3 hours, yielding fragments for analytical applications .

Radical Scavenging and Redox Interactions

The Tyr and Trp residues exhibit antioxidant capacity (AOC) via radical quenching:

  • ABTS Radical Scavenging :

    • Tyr contributes 4.2 µmol TE/µmol, Trp 3.8 µmol TE/µmol .

    • Synergistic effects occur in Tyr-Trp sequences due to intramolecular electron transfer .

  • Peroxyl Radical Neutralization :

    • Methionine enhances AOC in Met-Trp sequences (2.6–3.3 µmol TE/µmol) .

Photochemical Degradation

UV exposure (254 nm) induces degradation via:

  • Tyrosine and Tryptophan Photooxidation : Formation of dityrosine crosslinks or kynurenine derivatives.

  • Quantum Yield : 0.12 for Tyr and 0.08 for Trp at pH 7.4 .

Key Stability Considerations

  • Storage : -20°C under inert gas to prevent oxidation.

  • Solvent Compatibility : Avoid DMSO (accelerates methionine oxidation) .

Scientific Research Applications

Antioxidant Properties:
Research has indicated that peptides containing tyrosine and methionine exhibit significant antioxidant activity. For instance, modifications of tyrosine can enhance its antioxidant capacity against reactive oxygen species (ROS) such as ABTS^- + . The presence of aromatic residues like tryptophan and tyrosine in the peptide sequence may contribute to this activity, making it a candidate for formulations aimed at oxidative stress mitigation.

Peptide Structure-Function Relationships:
The structure of H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH allows for specific interactions with biological receptors, which can be crucial for its efficacy in therapeutic applications. The arrangement of proline, tyrosine, and other amino acids can influence the peptide's ability to modulate biological pathways .

Therapeutic Applications

Cancer Research:
Peptides similar to this compound have been studied for their potential in cancer therapy. For example, the incorporation of tryptophan has been linked to enhanced apoptosis in cancer cells through mechanisms involving oxidative stress . This peptide could be explored further for its role in targeted cancer therapies.

Neuroprotective Effects:
There is emerging evidence that peptides with similar sequences may provide neuroprotective effects. The presence of methionine and tryptophan suggests potential benefits in neurological disorders by modulating neurotransmitter systems or reducing neuroinflammation .

Table 1: Antioxidant Capacity of Amino Acids

Amino AcidORAC (µmol TE/µmol)TEAC (µmol TE/µmol)
Tyrosine1.02 ± 0.033.38 ± 0.07
Tryptophan2.79 ± 0.053.33 ± 0.05
Methionine0.49 ± 0.030

This table illustrates the antioxidant properties of key amino acids found in this compound, indicating that modifications could enhance these properties significantly.

Case Studies

Case Study on Antioxidant Peptides:
A study published in Molecules examined the antioxidant properties of various peptides, including those containing tyrosine and tryptophan. The findings suggested that structural modifications could improve the efficacy of these peptides as antioxidants in food and pharmaceutical applications .

Clinical Trials Involving Peptide Therapeutics:
Clinical research has demonstrated the effectiveness of peptides similar to this compound in treating conditions like chronic inflammation and cancer . These trials highlight the peptide's potential as a therapeutic agent, warranting further exploration into its mechanisms and applications.

Mechanism of Action

The mechanism of action of H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH involves its interaction with matrix metalloproteinase-3 (MMP-3). The peptide serves as a substrate for MMP-3, which cleaves the peptide bond between specific amino acids. This cleavage results in a measurable fluorescence signal, allowing researchers to quantify MMP-3 activity. The molecular targets include the active site of MMP-3, and the pathway involves the hydrolysis of the peptide bond .

Comparison with Similar Compounds

Structural Similarities

The following peptides share partial sequence homology or functional residues with H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH:

Compound Name Sequence/Key Residues Molecular Weight (g/mol) Source/Function References
This compound Pro-Tyr-Ala-Tyr-Trp-Met-Arg ~985 Synthetic, research use (inferred)
Proctolin (ARG-TYR-LEU-PRO-THR) Arg-Tyr-Leu-Pro-Thr 708.80 Neuropeptide (insect neuromuscular agent)
H-Ala-Ala-Ala-Tyr-OH Ala-Ala-Ala-Tyr 394 Synthetic, structural studies
H-Thr-Lys-Pro-Pro-Arg-OH Thr-Lys-Pro-Pro-Arg ~593 Synthetic, metabolic research
H-Val-Pro-Pro-OH TFA Val-Pro-Pro 363.4 (TFA salt) Endogenous metabolite/inhibitor

Key Observations

Aromatic Residues : Both this compound and Proctolin contain Tyr residues, which are critical in melanin synthesis and receptor binding . The dual Tyr residues in the target peptide may enhance UV absorption or metal ion chelation.

Proline-Rich Sequences : H-Thr-Lys-Pro-Pro-Arg-OH and H-Val-Pro-Pro-OH TFA share Pro repeats, which confer structural rigidity. The target peptide’s Pro at position 1 may stabilize its N-terminal conformation.

Functional Diversity: Proctolin acts as a neuropeptide , while H-Val-Pro-Pro-OH TFA is linked to metabolic regulation .

Research Findings and Implications

Tyrosine and Melanin Pathways

For instance:

  • In alpacas, Tyr-related genes (TYR, TRP1, TRP2) are overexpressed in brown vs. white individuals, directly correlating with melanin production .
  • Chicken TYR gene polymorphisms influence skin and tibia pigmentation .

These findings suggest that Tyr-containing peptides like this compound could theoretically modulate melanin synthesis, though experimental validation is required.

Comparative Stability and Bioactivity

  • Proctolin : Its compact structure (Arg-Tyr-Leu-Pro-Thr) enhances receptor binding efficiency in insects . The target peptide’s longer sequence may offer broader interaction sites but reduced bioavailability.
  • H-Ala-Ala-Ala-Tyr-OH : This tetrapeptide’s simplicity (MW 394) makes it ideal for crystallography, whereas the target peptide’s higher MW (~985) may limit membrane permeability .

Q & A

Q. How can multi-omics approaches (proteomics, metabolomics) contextualize the peptide’s effects in heterogeneous tissue samples?

  • Methodological Answer : Perform spatial omics (e.g., MALDI imaging) to map peptide distribution in tissues. Integrate proteomic data with metabolomic networks (via platforms like MetaboAnalyst) to identify dysregulated pathways. Use machine learning (e.g., random forest or neural networks) to correlate peptide concentration with molecular phenotypes. Validate predictions using ex vivo organoid models .

Ethical and Reproducibility Considerations

  • Data Transparency : Deposit raw MS, NMR, and bioactivity datasets in repositories like Zenodo or ChEMBL with unique DOIs. Annotate metadata using MIAPE (Minimum Information About a Proteomics Experiment) standards .
  • Ethical Validation : For in vivo studies, adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Include sham controls and blinded outcome assessments to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.